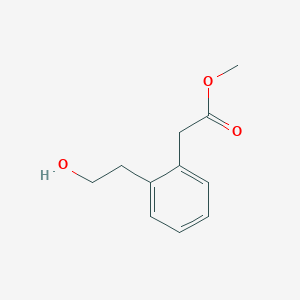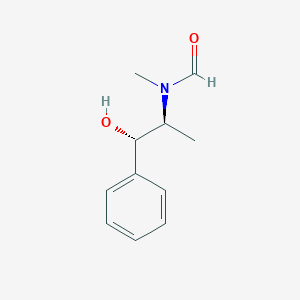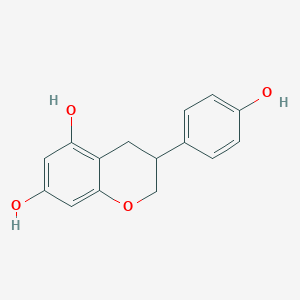
5'-Hydroxyequol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Hydroxyequol is a hydroxylated derivative of equol, a metabolite of the soy isoflavone daidzein. It is a biologically active compound known for its antioxidant and estrogenic activities. This compound has garnered attention due to its potential health benefits, including its role in ameliorating menopause symptoms, metabolic syndrome, and enhancing bone health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5’-Hydroxyequol can be synthesized through monooxygenase-catalyzed regioselective hydroxylation of equol. Enzymes from the HpaBC family have been identified to facilitate this conversion. The reaction typically involves the use of molecular oxygen as the oxidant .
Industrial Production Methods
Industrial production of 5’-Hydroxyequol can be achieved through biocatalytic methods. These methods leverage the high regioselectivity and efficiency of monooxygenases to produce hydroxyequols in a single step. The use of engineered Escherichia coli strains expressing specific monooxygenases has been demonstrated to be effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Hydroxyequol undergoes various chemical reactions, including:
Oxidation: Conversion of equol to hydroxyequol using molecular oxygen and monooxygenases.
Reduction: Potential reduction reactions involving the hydroxyl group.
Substitution: Reactions where the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen and monooxygenases.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major product of the oxidation reaction is 5’-Hydroxyequol. Other hydroxylated derivatives, such as 3’-Hydroxyequol and 6-Hydroxyequol, can also be formed depending on the regioselectivity of the enzyme used .
Applications De Recherche Scientifique
5’-Hydroxyequol has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and enzyme specificity.
Biology: Investigated for its role in modulating estrogen receptor activity and its antioxidant properties.
Mécanisme D'action
5’-Hydroxyequol exerts its effects primarily through its interaction with estrogen receptors. It preferentially binds to estrogen receptor alpha over estrogen receptor beta, similar to natural estrogen 17β-estradiol. This binding modulates the activity of estrogen-responsive genes and pathways, leading to its observed biological effects . Additionally, 5’-Hydroxyequol exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Equol: The parent compound of 5’-Hydroxyequol, known for its estrogenic and antioxidant activities.
3’-Hydroxyequol: Another hydroxylated derivative with similar biological activities.
6-Hydroxyequol: Exhibits antioxidant activity and estrogen receptor binding similar to 5’-Hydroxyequol.
Uniqueness
5’-Hydroxyequol is unique due to its specific hydroxylation pattern, which confers distinct biological activities. Its preferential binding to estrogen receptor alpha and higher antioxidant activity compared to equol make it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C15H14O4 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C15H14O4/c16-11-3-1-9(2-4-11)10-5-13-14(18)6-12(17)7-15(13)19-8-10/h1-4,6-7,10,16-18H,5,8H2 |
Clé InChI |
QUQOSUMQYPIQFW-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
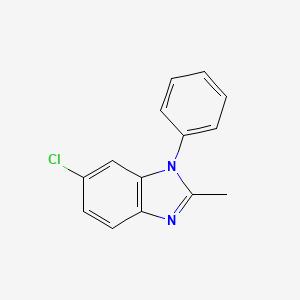
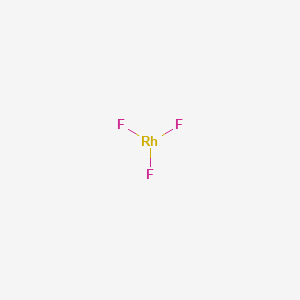
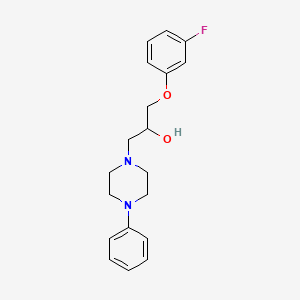
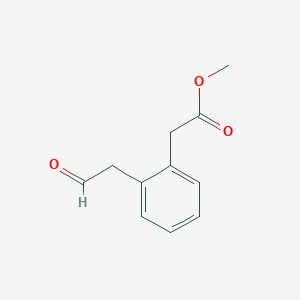
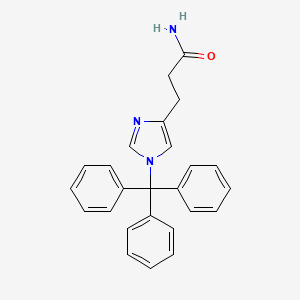
![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
